molecular formula C10H4Cl2F3NO B13726292 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B13726292
M. Wt: 282.04 g/mol
InChI Key: HNACTXRQIOGZKJ-UHFFFAOYSA-N
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Description

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of indole, dichloro, and trifluoroethanone functional groups

Preparation Methods

The synthesis of 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dichloroindole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives.

Scientific Research Applications

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

1-(4,7-dichloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H4Cl2F3NO/c11-5-1-2-6(12)8-7(5)4(3-16-8)9(17)10(13,14)15/h1-3,16H

InChI Key

HNACTXRQIOGZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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